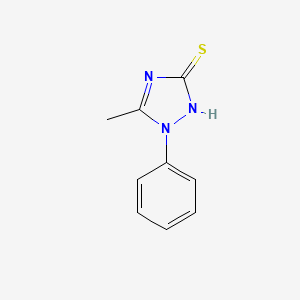

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione” is a derivative of 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance . A highly effective method for the production of 1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Scientific Research Applications

Synthesis and Characterization

Single Proton Intramigration

A study details the synthesis and characterization of a triazole-thione compound, exploring thiol/thione tautomerism and interactions, important for understanding its chemical properties (Aouad et al., 2018).

Structural and Vibrational Studies

Research on adamantane-containing triazole thiones included examining their Fourier transform infrared and Raman spectra. This contributes to understanding their structural and electronic properties (Shundalau et al., 2019).

Biological Activity

Cancer Cell Migration and Growth

A compound starting with 4-Phenyl-1H-1,2,4-triazole-5(4H)-thione was synthesized and tested for cytotoxicity against various cancer cell lines, showing significant activity and potential as an antimetastatic candidate (Šermukšnytė et al., 2022).

Antioxidative Activity

S-substituted derivatives of triazole-thiones were synthesized and screened for their antioxidative properties, with some showing promising activity (Tumosienė et al., 2014).

Antimicrobial Properties

Several triazole derivatives have been evaluated for their antimicrobial properties, contributing to the understanding of their potential in this field (Baytas et al., 2012).

Molecular Dynamics and Structural Analysis

Interaction Study in Acid Medium

Molecular dynamics were used to study interactions of 1,2,4-triazole derivatives in acid medium, providing insights into their chemical behavior and stability (Mahboub, 2021).

Crystal Structure Analysis

Research on the crystal structure of related compounds contributes to the understanding of molecular interactions and stability, important for various applications (Sarojini et al., 2013).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

Triazole compounds have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Mode of Action

It is known that the unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Biochemical Pathways

Triazole compounds have been reported to interact with various biochemical pathways, contributing to their broad-spectrum biological activities .

Result of Action

Triazole compounds have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The biological activity of triazole compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .

Properties

IUPAC Name |

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVLTIZPJUSWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)